Dioxouranium(2+);dinitrate

Overview

Description

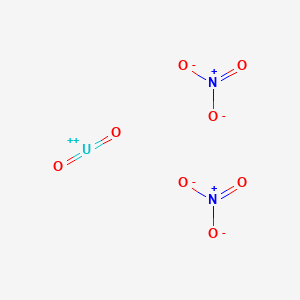

Dioxouranium(2+);dinitrate is a useful research compound. Its molecular formula is N2O8U and its molecular weight is 394.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nuclear Fuel Production

Dioxouranium(2+);dinitrate plays a significant role in the production of nuclear fuel. It is often used as an intermediate in the synthesis of uranium dioxide (UO2), which is the primary fuel used in nuclear reactors. The conversion process typically involves:

- Dissolution and Precipitation : Uranyl dinitrate can be dissolved in water to create a solution from which uranium can be precipitated as ammonium diuranate or other uranium compounds.

- Calcination : The precipitated compound is then calcined to produce UO2 powder, which is suitable for pellet fabrication for nuclear fuel assemblies .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for various analytical techniques:

- Spectrophotometry : The compound can be employed in spectrophotometric methods to determine uranium concentrations in environmental samples. Its characteristic absorption spectrum allows for the quantification of uranium levels with high sensitivity.

- Chromatography : Uranyl dinitrate is also used in ion chromatography for the separation and analysis of uranium species from complex matrices .

Research in Coordination Chemistry

This compound serves as a precursor for synthesizing various coordination compounds. Researchers utilize it to explore:

- Metal Complexes : The ability of uranyl ions to form complexes with different ligands is studied extensively. These complexes can exhibit unique properties that are valuable in catalysis and material science.

- Crystal Growth Studies : The crystallization behavior of uranyl compounds, including this compound, provides insights into the fundamental aspects of solid-state chemistry and materials design .

Environmental Applications

In environmental science, this compound is studied for its interactions with natural systems:

- Uranium Remediation : Its properties are investigated for potential applications in the remediation of uranium-contaminated sites. Understanding how this compound behaves in different environmental conditions can aid in developing effective cleanup strategies.

- Toxicity Studies : Research on the toxicity of uranyl compounds, including this compound, helps assess environmental risks associated with uranium mining and processing activities .

Case Study 1: Nuclear Fuel Fabrication

A study demonstrated the efficient conversion of uranyl dinitrate to UO2 using a two-step dry process that minimizes waste generation and enhances safety during fuel fabrication. This method significantly reduces the environmental impact compared to traditional wet processing techniques .

Case Study 2: Analytical Method Development

Researchers developed a novel spectrophotometric method that utilizes uranyl dinitrate for detecting trace levels of uranium in soil samples. This method showcased high sensitivity and specificity, making it suitable for environmental monitoring purposes .

Properties

CAS No. |

36478-76-9 |

|---|---|

Molecular Formula |

N2O8U |

Molecular Weight |

394.04 g/mol |

IUPAC Name |

dioxouranium(2+);dinitrate |

InChI |

InChI=1S/2NO3.2O.U/c2*2-1(3)4;;;/q2*-1;;;+2 |

InChI Key |

ZYEWBKAZYICUMJ-UHFFFAOYSA-N |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O=[U+2]=O |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.